![molecular formula C17H18FN3OS B2677273 N-(sec-butyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 852134-00-0](/img/structure/B2677273.png)
N-(sec-butyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(sec-butyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is commonly referred to as 'SBMT-1' and is known to exhibit potent anticancer properties.
作用機序
The mechanism of action of SBMT-1 is not fully understood. However, it has been proposed that SBMT-1 exerts its anticancer properties by inducing DNA damage and inhibiting DNA synthesis. SBMT-1 has also been found to activate the p53 pathway, which plays a crucial role in regulating cell growth and apoptosis. Additionally, SBMT-1 has been found to inhibit the activity of topoisomerase II, which is an essential enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
SBMT-1 has been found to exhibit potent anticancer properties both in vitro and in vivo. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. SBMT-1 has also been found to exhibit neuroprotective properties in Alzheimer's disease models by reducing amyloid-beta-induced toxicity. Additionally, SBMT-1 has been found to inhibit the proliferation of malaria parasites, making it a potential candidate for the development of antimalarial drugs.
実験室実験の利点と制限
One of the significant advantages of SBMT-1 is its potent anticancer properties, making it a potential candidate for the development of anticancer drugs. Additionally, SBMT-1 has been found to exhibit neuroprotective properties, making it a potential candidate for the development of drugs for the treatment of Alzheimer's disease. However, one of the limitations of SBMT-1 is its low solubility in water, which makes it challenging to administer in vivo.
将来の方向性
There are several future directions for the research of SBMT-1. One of the potential areas of research is the development of more efficient synthesis methods to improve the yield and purity of the final product. Additionally, more studies are needed to understand the mechanism of action of SBMT-1 fully. Further research is also required to explore the potential applications of SBMT-1 in other diseases, such as Parkinson's disease and Huntington's disease. Finally, more studies are needed to evaluate the toxicity and safety of SBMT-1 before it can be considered for clinical trials.
Conclusion:
In conclusion, SBMT-1 is a chemical compound that has shown promising results in various scientific research applications, including medicinal chemistry, pharmacology, and biochemistry. It exhibits potent anticancer and neuroprotective properties and has the potential to be developed into drugs for the treatment of cancer and Alzheimer's disease. However, more research is needed to understand the mechanism of action of SBMT-1 fully and evaluate its toxicity and safety before it can be considered for clinical trials.
合成法
The synthesis of SBMT-1 is a complex process that involves several steps. The initial step involves the reaction of 4-fluoroaniline with 2-bromoacetophenone to obtain 4-fluoroacetophenone-4'-bromoanilide. This intermediate compound is then treated with N-methylthiourea and sec-butylamine to yield SBMT-1. The overall yield of this synthesis method is around 35%, and the purity of the final product is >98%.
科学的研究の応用
SBMT-1 has shown promising results in various scientific research applications. It has been studied extensively for its anticancer properties and has been found to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, colon, and prostate cancer. SBMT-1 has also been found to induce apoptosis in cancer cells by activating the p53 pathway. Additionally, SBMT-1 has been studied for its potential applications in Alzheimer's disease, where it has been found to exhibit neuroprotective properties by reducing amyloid-beta-induced toxicity.
特性
IUPAC Name |
N-butan-2-yl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3OS/c1-4-10(2)19-16(22)15-11(3)21-9-14(20-17(21)23-15)12-5-7-13(18)8-6-12/h5-10H,4H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOHIGUJYPUQSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(N2C=C(N=C2S1)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(sec-butyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

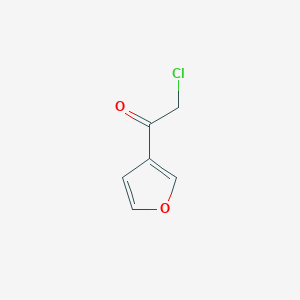
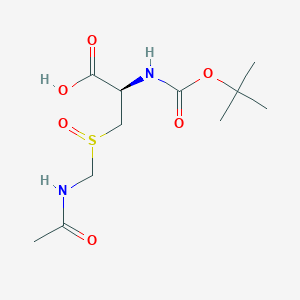
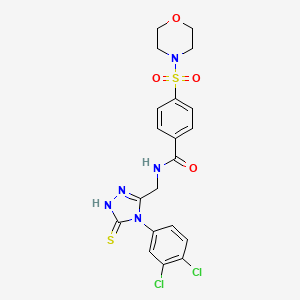
![[5-[(4-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2677200.png)

![1-(3,4-Dimethoxybenzyl)-3-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)urea](/img/structure/B2677202.png)
![3-((4-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2677203.png)
![7-chloro-N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2677206.png)
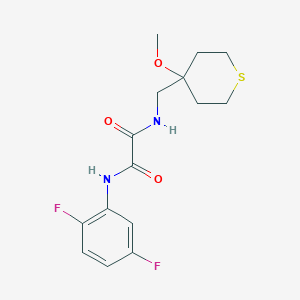
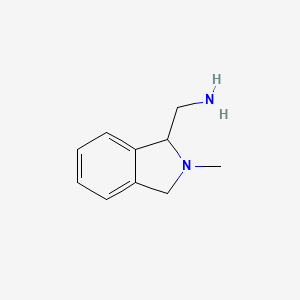
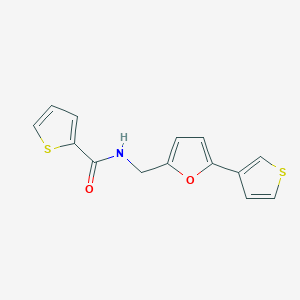
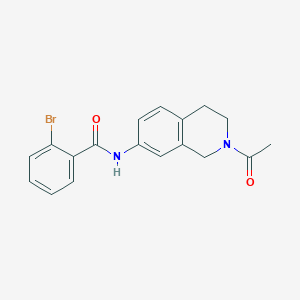
![2-(3-chloro-4-methoxyphenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2677212.png)
![N-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2677213.png)